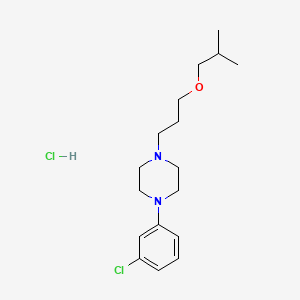![molecular formula C16H28N4O4 B15292337 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt: is a complex organic compound with the molecular formula C16H29N4O4 This compound is known for its unique structure, which includes an imidazolium core substituted with amino and carboxypentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt typically involves multi-step organic reactions. One common method includes the reaction of glyoxal with lysine derivatives under controlled conditions to form the imidazolium core. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidazolium core to imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce imidazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt is studied for its potential as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging.
Biology: In biological research, this compound is investigated for its role in cellular processes. It has been linked to the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications .
Medicine: In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Industrially, the compound is used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.
Wirkmechanismus
The mechanism by which 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt
- 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-3H-Imidazolium Acetate
Uniqueness: 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt is unique due to the presence of the methyl group on the imidazolium core. This structural difference can influence its reactivity and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C16H28N4O4 |
|---|---|
Molekulargewicht |
340.42 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]-5-methylimidazol-3-ium-1-yl]hexanoate |
InChI |
InChI=1S/C16H28N4O4/c1-12-10-19(8-4-2-6-13(17)15(21)22)11-20(12)9-5-3-7-14(18)16(23)24/h10-11,13-14H,2-9,17-18H2,1H3,(H-,21,22,23,24)/t13-,14-/m0/s1 |
InChI-Schlüssel |
NVJLIMSDAPOFHF-KBPBESRZSA-N |
Isomerische SMILES |
CC1=C[N+](=CN1CCCC[C@@H](C(=O)[O-])N)CCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=C[N+](=CN1CCCCC(C(=O)[O-])N)CCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


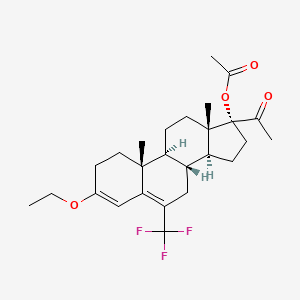


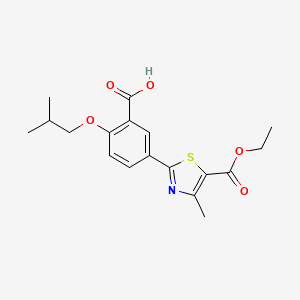
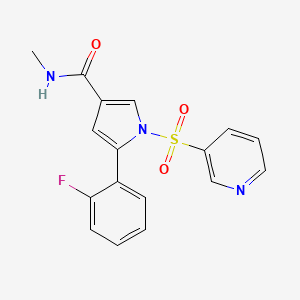
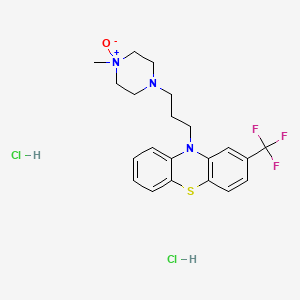


![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)

![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
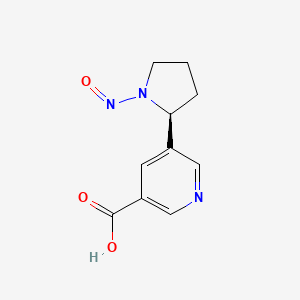
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
